molecular formula C12H17N3O2 B8585861 1-(4-(1-Methyl-1H-imidazole-5-carbonyl)piperidin-1-yl)ethanone

1-(4-(1-Methyl-1H-imidazole-5-carbonyl)piperidin-1-yl)ethanone

Cat. No. B8585861
M. Wt: 235.28 g/mol
InChI Key: HHLCTKNYRUNKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(1-Methyl-1H-imidazole-5-carbonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(1-Methyl-1H-imidazole-5-carbonyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1-Methyl-1H-imidazole-5-carbonyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-(1-Methyl-1H-imidazole-5-carbonyl)piperidin-1-yl)ethanone

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-[4-(3-methylimidazole-4-carbonyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C12H17N3O2/c1-9(16)15-5-3-10(4-6-15)12(17)11-7-13-8-14(11)2/h7-8,10H,3-6H2,1-2H3

InChI Key

HHLCTKNYRUNKQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CN=CN2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A homogeneous yellow solution of tert-butyl 4-(1-methyl-1H-imidazole-5-carbonyl)piperidine-1-carboxylate (10.1 g, 34.4 mmol; Intermediate 53, step b) in DCM (172 mL) was treated with TFA (26.4 mL, 344 mmol) and stirred at room temperature for 2.5 hours. The reaction was concentrated, toluene (2×100 mL) was added and the mixture concentrated again and the resulting clear light amber residue was taken up in DCM (344 mL) and TEA (23.9 mL, 172 mmol). Acetic anhydride (3.91 mL, 41.3 mmol) was added dropwise and the reaction stirred at room temperature for 1 hour. The reaction was concentrated under high vacuum and the residue flash chromatographed using 95:5 DCM/MeOH with 2% TEA as eluent. The combined fractions were concentrated, dissolved in DCM (200 mL), and washed with water (2×200 mL) to remove TEA. The organic layer was dried (Na2SO4), filtered, and concentrated, and the residue was triturated with MTBE (75 mL) at reflux for 15 min and then allowed to cool to room temperature. The mixture was filtered and the off-white filter cake was washed with MTBE (2×3 mL) to provide, after air drying at 100° C., the title compound as an off-white fine powder.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
26.4 mL
Type
reactant
Reaction Step One
Name
Quantity
172 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
23.9 mL
Type
reactant
Reaction Step Two
Quantity
3.91 mL
Type
reactant
Reaction Step Three

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